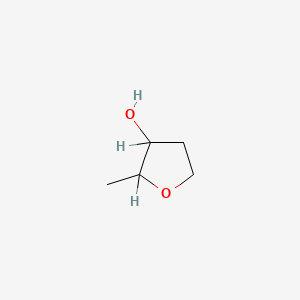

2-Methyloxolan-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVWBUVYNPLIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952305 | |

| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-44-0 | |

| Record name | 1,4-Anhydro-2,5-dideoxypentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29848-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,4-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methyl-3-furanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Methodologies for 2 Methyloxolan 3 Ol and Its Analogues

De Novo Synthesis Approaches

De novo synthesis strategies for 2-methyloxolan-3-ol involve the formation of the oxolane ring from acyclic starting materials. These methods offer flexibility in introducing substituents and controlling stereochemistry at various positions on the ring.

Reductive Cyclization Pathways

Reductive cyclization is a powerful method for the synthesis of cyclic ethers, including substituted tetrahydrofurans. This approach typically involves the cyclization of a linear precursor containing a ketone and an ester or another reducible functional group, where the reduction of one group initiates the cyclization cascade. For instance, the enantioselective reductive cyclization of 1,6-enynes using a chiral rhodium catalyst with molecular hydrogen as the reductant has been shown to produce substituted tetrahydrofurans with high enantiomeric excess. nih.gov Mechanistic studies suggest that these reactions proceed through an initial oxidative cyclization to form a metallacyclic intermediate, which then undergoes hydrogenolysis to yield the final product. nih.gov

Another relevant strategy is the metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters, which is effective for synthesizing tetralones and indanones and demonstrates the potential of cascade reactions involving reduction and cyclization. rsc.org While a direct application to this compound is not explicitly detailed, the principles underlying the reductive cyclization of γ-keto esters or acids are applicable. The bioreduction of γ-keto esters using various yeast strains can lead to the formation of chiral γ-lactones, which are direct precursors to substituted tetrahydrofuranols. researchgate.net

Multi-step Linear Syntheses

Multi-step linear syntheses provide a versatile and controllable route to this compound and its analogues, often starting from readily available chiral or achiral precursors. A notable example is the synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, an analogue of this compound, from commercially available 2-deoxy-D-ribose. smolecule.com This synthesis involves two key steps: the reduction of 2-deoxy-D-ribose to 2-deoxy-D-ribitol using sodium borohydride (B1222165), followed by an acid-catalyzed dehydration and cyclization to form the oxolane ring. smolecule.com This method yields the product in good yield and with defined stereochemistry derived from the starting sugar.

Another multi-step approach has been developed for the synthesis of 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol, starting from 1-amino-2-propanol. vulcanchem.com This sequence involves:

Ring Formation: Alkylation of 1-amino-2-propanol with methyl bromoacetate (B1195939) under basic conditions to form the oxolane precursor. vulcanchem.com

Amination: Introduction of the aminopropanyl group via reductive amination. vulcanchem.com

Hydroxylation: Selective oxidation at the C3 position followed by acid hydrolysis to yield the final product. vulcanchem.com

These linear syntheses highlight the modularity of organic synthesis, allowing for the construction of complex heterocyclic structures through a sequence of well-established reactions. google.comthieme-connect.de

Alkylation and Acylation of Oxolane Precursors

The functionalization of pre-formed oxolane rings through alkylation and acylation reactions represents a common strategy to access derivatives of this compound. These reactions typically involve the nucleophilic character of a hydroxyl or amino group on the oxolane ring.

For instance, the acylation of this compound can be achieved through reaction with acylating agents. A widely reported method for a related transformation is the reaction of this compound with thionyl chloride to produce 2-chloro-1-(2-methyloxolan-3-yl)ethanone (B2387905), where the hydroxyl group is converted to a chloroacetyl group. This reaction is typically performed at low temperatures to prevent side reactions.

Advanced protocols for alkylation and acylation often employ biphasic systems to enhance regioselectivity. For example, the acylation of 2-methyloxolan-3-amine (B2991159) with 2-chloroacetyl chloride in the presence of a base like potassium carbonate and a phase-transfer catalyst can be used to introduce an N-chloroacetyl group. Similarly, the hydroxyl group of this compound can be functionalized through acylation with reagents like acetic anhydride (B1165640) in the presence of a base. vulcanchem.com

Stereoselective Synthesis of this compound Stereoisomers

The control of stereochemistry is crucial in the synthesis of chiral molecules like this compound, which has two stereocenters. Stereoselective synthesis aims to produce a single stereoisomer, which is often essential for its intended biological or chemical applications.

Asymmetric Reduction Techniques

Asymmetric reduction of a prochiral ketone is a powerful method for establishing a chiral hydroxyl group. The synthesis of (3S,4R)-4-methyloxolan-3-ol, a stereoisomer of this compound, can be achieved through the asymmetric reduction of the corresponding ketone, 4-methyltetrahydrofuran-3-one. This method utilizes chiral catalysts or reagents to selectively produce the desired enantiomer.

Enzymatic resolution is another effective technique. Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the isolation of the other enantiomer in high purity. This approach is valued for its high selectivity and environmentally friendly conditions.

Chiral Catalyst Applications in Enantioselective Synthesis

Chiral catalysts are instrumental in enantioselective synthesis, enabling the formation of a specific stereoisomer from a prochiral substrate. In the synthesis of an analogue of this compound, asymmetric synthesis using (R)-BINOL-derived catalysts has been shown to achieve an enantiomeric excess (ee) of over 90% for the (3R,1'S) configuration. Key parameters for the success of this catalytic system include maintaining a low temperature (e.g., -20°C) to minimize racemization and using a suitable solvent like tetrahydrofuran (B95107) to enhance catalyst stability.

Chiral phosphoric acids have also emerged as versatile Brønsted acid catalysts for a wide range of enantioselective transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. ub.edu These catalysts can activate substrates towards nucleophilic attack in a highly controlled chiral environment. While a specific application for the synthesis of this compound is not detailed, the broad utility of these catalysts suggests their potential in developing new stereoselective routes to this compound and its derivatives.

Data Tables

Table 1: Synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol from 2-deoxy-D-ribose

| Step | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Reduction | Sodium borohydride | >90% | smolecule.com |

Table 2: Biphasic Acylation of 2-methyloxolan-3-amine

| Precursor | Reagent | Catalyst System | Temperature | Reference |

|---|

Table 3: Asymmetric Synthesis of a this compound Analogue

| Catalyst | Configuration | Enantiomeric Excess (ee) | Temperature | Reference |

|---|

Enzymatic Resolution and Biocatalytic Routes

Biocatalysis offers a powerful and green alternative for the synthesis of chiral compounds like this compound, providing high stereoselectivity under mild reaction conditions. Enzymatic resolution, in particular, is a common strategy to separate enantiomers from a racemic mixture.

One prominent biocatalytic method involves the use of lipases for the kinetic resolution of racemic alcohols. Although specific research on the enzymatic resolution of this compound is not extensively detailed in the provided sources, the principle is well-established for structurally similar compounds. For instance, the resolution of racemic 4-methyltetrahydrofuran-3-ol can be achieved using enzymes that selectively acylate one enantiomer, leaving the other unreacted for easy separation. Lipases are frequently employed for such transformations due to their broad substrate tolerance and high enantioselectivity.

Another biocatalytic approach is the direct enzymatic synthesis from achiral precursors or the modification of existing chiral pools. For example, the enzymatic oxidation of linalool (B1675412) using lipases from sources like Pseudomonas cepacia or Candida antarctica can produce linalool oxide, a substituted oxolane, with high yields (over 90%). google.com This process involves the epoxidation of double bonds, demonstrating the potential of enzymes to catalyze complex cyclization and oxidation reactions to form the oxolane ring. google.com Fungal biocatalysts, such as Corynespora cassiicola, have also been shown to be highly effective and stereoselective in transforming linalool into furanoid linalool oxides, with conversion yields approaching 100%. researchgate.net These examples highlight the feasibility of developing specific biocatalytic routes for this compound, leveraging enzymes to achieve high purity and the desired stereochemistry.

Table 1: Examples of Biocatalytic Routes for Oxolane Derivatives

| Enzyme/Biocatalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| Lipase (e.g., from Pseudomonas cepacia) | Linalool | Furanoid Linalool Oxide | Achieves yields above 90% in the production of natural aromas. google.com |

| Corynespora cassiicola DSM 62485 | Linalool | Furanoid Linalool Oxides | Highly stereoselective transformation with conversion yields near 100%. researchgate.net |

Derivatization from Carbohydrate Scaffolds

Carbohydrates represent an abundant and stereochemically rich source of chiral starting materials for the synthesis of complex molecules, including oxolane derivatives. Their inherent chirality can be effectively transferred to the target molecule, avoiding the need for asymmetric synthesis or chiral resolution.

A well-documented pathway for synthesizing oxolane derivatives involves the transformation of commercially available 2-deoxy-D-ribose. mdpi.comresearchgate.net This carbohydrate is a versatile starting material for producing compounds structurally related to this compound, such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. mdpi.comresearchgate.netresearchgate.net

The synthetic sequence begins with the reduction of 2-deoxy-D-ribose to the corresponding alditol, 2-deoxy-D-ribitol. mdpi.comresearchgate.net This step is typically achieved with a high yield (over 90%) using a reducing agent like sodium borohydride. mdpi.comresearchgate.net The resulting acyclic polyol is then subjected to an acid-catalyzed dehydration and cyclization reaction. mdpi.comresearchgate.net By heating the alditol in an aqueous acidic solution (e.g., 2M HCl), the oxolane ring is formed, yielding the target (2R,3S)-2-(hydroxymethyl)oxolan-3-ol after chromatographic separation. mdpi.com This transformation demonstrates an efficient use of a carbohydrate precursor to construct a substituted tetrahydrofuran ring system. mdpi.comresearchgate.netresearchgate.net Further reactions on this scaffold, such as tosylation, can be performed to generate a variety of muscarine-type analogues. mdpi.comresearchgate.net

Table 2: Synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol from 2-Deoxy-D-ribose

| Step | Reactants | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 1. Reduction | 2-Deoxy-D-ribose | Sodium borohydride | 2-Deoxy-D-ribitol | >90% | mdpi.comresearchgate.net |

Beyond 2-deoxy-D-ribose, other furanose structures and related carbohydrates serve as valuable starting points for the synthesis of diverse oxolane derivatives. The chemical modification of these sugar scaffolds allows for the preparation of analogues with varied substitution patterns on the tetrahydrofuran ring.

Acid-catalyzed dehydration of hexitols, for example, is a known method for converting acyclic carbohydrates into tetrahydrofuran derivatives. acs.org The stereochemistry of the starting polyol influences the stereochemical outcome of the resulting oxolane.

Modifications of D-ribose itself can lead to various furanose derivatives that are precursors to substituted oxolanes. For instance, crude methyl 2-deoxy-D-ribofuranoside, readily prepared from the free sugar, can be used to synthesize derivatives like 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribose. madridge.org The synthesis of C-nucleosides from 2-deoxy-D-ribose often involves the creation of furanose intermediates that are subsequently modified. rsc.org A Wittig-Homer-Emmons reaction followed by intramolecular 1,4-addition on a 2-deoxy-D-ribose derivative can produce 1-β-alkyl-2-deoxy-D-ribose derivatives with high stereoselectivity. semanticscholar.org The choice of base and solvent in such reactions is critical for controlling the stereochemical outcome. semanticscholar.org

Furthermore, the synthesis of furanoside derivatives can be achieved with high stereoselectivity using various catalytic methods. nih.gov These modified furanosides, bearing different protecting groups and functional handles, are ideal substrates for further chemical transformations to yield a wide array of this compound analogues and other substituted tetrahydrofurans.

Chemical Reactivity and Mechanistic Studies of 2 Methyloxolan 3 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality in 2-methyloxolan-3-ol is amenable to oxidation, leading to the formation of carbonyl compounds or, under more forceful conditions, ring-opened products.

Formation of Carbonyl Derivatives (Ketones, Aldehydes)

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 2-methyloxolan-3-one. unizar.es This transformation is a common and predictable reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups.

Common methods for this oxidation include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid). vulcanchem.comlibretexts.org PCC is known for its milder nature, selectively oxidizing secondary alcohols to ketones without further reaction. libretexts.org The Jones reagent, being a stronger oxidant, is also effective but may require more controlled conditions to prevent over-oxidation or side reactions. vulcanchem.com

A widely used alternative to chromium-based oxidants is the Swern oxidation. wikipedia.orgnumberanalytics.com This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgadichemistry.comalfa-chemistry.com The Swern oxidation is renowned for its mild reaction conditions, typically carried out at low temperatures (around -78 °C), and its high tolerance for a wide array of functional groups. wikipedia.orgadichemistry.com This makes it a particularly valuable method for complex molecules where sensitive functionalities must be preserved. The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to produce the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org A significant drawback of the Swern oxidation is the production of the volatile and malodorous byproduct, dimethyl sulfide. wikipedia.orgadichemistry.com

The table below summarizes common reagents used for the oxidation of this compound to 2-methyloxolan-3-one.

| Reagent System | Typical Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective, avoids over-oxidation. libretexts.org |

| Jones Reagent (H₂CrO₄) | Acetone, 0 °C to room temperature | Strong oxidant, effective but can be harsh. vulcanchem.com |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C | Mild, high functional group tolerance. wikipedia.orgalfa-chemistry.com |

Oxidative Ring Functionalization

Under more vigorous oxidation conditions, the oxolane ring itself can undergo functionalization. While specific studies on the oxidative ring functionalization of this compound are not extensively detailed in the provided results, general principles of cyclic ether oxidation suggest that strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring-opening and the formation of carboxylic acids. The initial oxidation of the hydroxyl group to a ketone can be a precursor to further oxidative cleavage of the C-C bonds adjacent to the carbonyl group.

Reduction Reactions

The reduction of this compound and its derivatives can proceed via several pathways, leading to saturated alcohols, alkanes, or ring-opened products.

Transformation to Saturated Alcohol and Alkane Derivatives

The ketone, 2-methyloxolan-3-one, formed from the oxidation of this compound, can be reduced back to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Further reduction to completely remove the hydroxyl functionality and form the saturated alkane derivative, 2-methyltetrahydrofuran (B130290), is a more challenging transformation. Strong reducing agents or multi-step sequences would be required. For instance, conversion of the hydroxyl group to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like LiAlH₄ could achieve this. 2-Methyltetrahydrofuran is a notable "green" solvent alternative to tetrahydrofuran (B95107) (THF), derivable from renewable resources like furfural (B47365). researchgate.netwikipedia.org

Ring-Opening Reduction Pathways

Reductive cleavage of the oxolane ring in this compound is a potential reaction pathway, particularly under conditions that favor the breaking of the C-O bonds within the ether. This can be influenced by the choice of reducing agent and the presence of catalysts. For instance, catalytic hydrogenation over metal catalysts can sometimes lead to ring-opened products. The stability of the 2-methyltetrahydrofuran ring is relatively high, but under forcing conditions, ring-opening to form pentanediols or other linear C5 compounds can occur. wikipedia.org

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. This transformation makes the carbon atom bearing the oxygen susceptible to attack by a wide range of nucleophiles.

For example, the reaction of this compound with thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom, forming 3-chloro-2-methyloxolane. This reaction typically proceeds via a nucleophilic acyl substitution mechanism and requires careful temperature control to prevent side reactions like ring-opening. The resulting halide is a versatile intermediate for further synthetic transformations.

The table below outlines key nucleophilic substitution reactions starting from this compound.

| Reagent | Product | Reaction Type |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Methyloxolan-3-yl tosylate | O-Tosylation |

| Thionyl chloride (SOCl₂) | 3-Chloro-2-methyloxolane | Chlorination |

These substitution reactions are fundamental in modifying the structure of this compound to introduce new functional groups and build more complex molecules.

Halogenation Reactions (e.g., with Thionyl Chloride)

The conversion of the hydroxyl group in this compound to a halide is a key transformation, enabling further functionalization. Thionyl chloride (SOCl₂) is a commonly employed reagent for this chlorination. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group is replaced by a chlorine atom.

This process is typically conducted under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The reaction is exothermic, and careful temperature control is crucial. Maintaining temperatures between 0–5°C is recommended to minimize side reactions, such as the acid-catalyzed opening of the oxolane ring or over-chlorination. The choice of solvent and stoichiometry are also critical parameters for achieving high conversion and selectivity.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Prevents ring-opening and other side reactions. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Effectively solubilizes reactants and minimizes byproduct formation. |

| Stoichiometry (Alcohol:SOCl₂) | 1:1.2 molar ratio | Ensures complete conversion of the alcohol. |

| Workup | Neutralization with aqueous sodium bicarbonate | Quenches excess thionyl chloride. |

Amine and Thiol Substitutions

The substitution of the hydroxyl group in this compound with nitrogen or sulfur nucleophiles is not typically a direct reaction. Instead, it is a two-step process that first involves the conversion of the alcohol to a more reactive intermediate, such as the corresponding halide. Following halogenation to produce a compound like 3-chloro-2-methyloxolane, the chloro group can then be displaced by nucleophiles such as amines or thiols.

This subsequent reaction is a nucleophilic substitution, where the amine or thiol attacks the carbon bearing the leaving group (chloride), leading to the formation of 2-methyloxolan-3-amine (B2991159) or a 2-methyloxolan-3-yl thioether, respectively. The use of a base, such as potassium carbonate, and a phase-transfer catalyst can facilitate these substitution reactions, particularly in biphasic systems.

Electrophilic Reactions and Ring Functionalization

The reactivity of the oxolane ring itself towards electrophiles is an area of interest. Density Functional Theory (DFT) calculations have indicated that the oxygen atom within the oxolane ring possesses a partial negative charge (δ⁻ = -0.32 e). This electronic characteristic suggests that the ring oxygen can activate the adjacent carbon atoms, potentially directing electrophilic attack towards the β-carbon position. However, specific, documented examples of electrophilic substitution or addition directly on the this compound ring are not prevalent in the reviewed literature. Reactions involving electrophiles typically target the more reactive hydroxyl group or proceed after the molecule has been otherwise functionalized.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acidic and basic conditions can induce significant transformations in this compound.

Acid-Catalyzed Reactions: Under strong acidic conditions, cyclic ethers are susceptible to ring-opening reactions. researchgate.netresearchgate.net Protonation of the ether oxygen atom makes the ring susceptible to nucleophilic attack, which can lead to cleavage of a C-O bond and the formation of an acyclic diol derivative. For instance, studies on the related furan (B31954) ring system show that protonation is the rate-limiting step, initiating ring-opening to form unsaturated aldehyde products. researchgate.net In the case of this compound, this could potentially lead to the formation of substituted pentane (B18724) diol structures.

Base-Catalyzed Reactions: In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form the corresponding alkoxide. This alkoxide is a more potent nucleophile than the parent alcohol. This increased nucleophilicity is utilized in synthesis, for example, when the alkoxide reacts with an electrophile. One synthetic protocol describes the reaction of oxolan-3-ol with a chloromethyl-oxadiazole intermediate under basic conditions (potassium carbonate in DMF) to form a new carbon-carbon bond, illustrating the role of base catalysis in activating the hydroxyl group for nucleophilic attack. vulcanchem.com

Metal-Catalyzed Reactions Involving this compound

The hydroxyl group of this compound is amenable to metal-catalyzed oxidation. For example, the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) can convert the secondary alcohol at the C3 position into the corresponding ketone, 2-methyloxolan-3-one. vulcanchem.comunizar.es This transformation is a standard method for oxidizing secondary alcohols and provides a route to further functionalize the ring at the α-position to the newly formed carbonyl. vulcanchem.com

While many metal-catalyzed reactions, such as palladium-catalyzed hydrogenations, are used to synthesize related oxolane structures like 2-methyloxolan-2-ol from precursors like furfural, specific studies detailing metal-catalyzed cross-coupling or rearrangement reactions starting with this compound are less common. mdpi.comunimi.it

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Jones Reagent (CrO₃/H₂SO₄/H₂O) | 2-Methyloxolan-3-one | Oxidation |

Hydrolysis of Esters Derived from this compound

Esters derived from this compound, such as 2-methyloxolan-3-yl benzoate (B1203000) or 2-methyloxolan-3-yl acetate, can be cleaved back to the parent alcohol and the corresponding carboxylic acid through hydrolysis. nih.gov This reaction can be catalyzed by either acid or base. openstax.org

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester cleavage. openstax.org The reaction proceeds through a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. byjus.comnih.gov This forms a tetrahedral intermediate, which then collapses, expelling the 2-methyloxolan-3-olate as the leaving group. A final proton transfer step yields this compound and the carboxylate salt. openstax.orgtestbook.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. openstax.org The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol (this compound) is eliminated. To drive the reaction to completion, an excess of water is typically used. byjus.com The hydrolysis of benzoate esters of related oxolane structures is a documented reaction. smolecule.comsmolecule.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Dichloromethane |

| Tetrahydrofuran |

| Sodium bicarbonate |

| 3-Chloro-2-methyloxolane |

| 2-Methyloxolan-3-amine |

| Potassium carbonate |

| Chloromethyl-oxadiazole |

| Jones reagent (Chromium trioxide) |

| 2-Methyloxolan-3-one |

| Furfural |

| 2-Methyloxolan-2-ol |

| 2-Methyloxolan-3-yl benzoate |

| 2-Methyloxolan-3-yl acetate |

| Carboxylate |

Stereochemical Characterization and Conformational Analysis of 2 Methyloxolan 3 Ol

Elucidation of Absolute and Relative Stereochemistry

2-Methyloxolan-3-ol possesses two chiral centers at the C2 and C3 positions of the oxolane ring, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The determination of the absolute and relative stereochemistry of these isomers is crucial for understanding their distinct properties.

The relative stereochemistry, which describes the spatial arrangement of substituents relative to each other (cis or trans), can be established using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the observation of Nuclear Overhauser Effect (NOE) correlations in ROESY spectra can indicate the proximity of the methyl group at C2 and the hydroxyl group at C3, thereby differentiating between cis and trans diastereomers. researchgate.net

The absolute configuration, which defines the precise three-dimensional arrangement of atoms in space (R or S designation), often requires more advanced methods. X-ray crystallography provides unambiguous determination of the absolute stereochemistry of crystalline derivatives. vulcanchem.com Chemical synthesis from starting materials of known chirality, such as 2-deoxy-D-ribose, can also be employed to produce specific stereoisomers, like (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.govresearchgate.net

The synthesis of specific stereoisomers can be achieved through various stereoselective methods. Asymmetric reduction of a precursor ketone, 4-methyltetrahydrofuran-3-one, using chiral catalysts is a common strategy to selectively form a desired stereoisomer. smolecule.com Enzymatic resolution, which utilizes enzymes that selectively react with one enantiomer in a racemic mixture, is another effective method for isolating specific enantiomers. smolecule.com

Chiroptical Properties and Stereochemical Assignments

The different stereoisomers of this compound exhibit distinct chiroptical properties, which are their interactions with plane-polarized light. These properties, including optical rotation and circular dichroism, are instrumental in assigning the absolute configuration of the chiral centers.

The use of chiral derivatizing agents can facilitate the determination of absolute configuration. science.gov By reacting the alcohol with a chiral reagent to form diastereomers, their distinct spectroscopic properties (e.g., in NMR) can be used to deduce the stereochemistry of the original alcohol. pitt.edu Computational methods, such as Density Functional Theory (DFT), can also be used to predict the chiroptical properties of different stereoisomers, aiding in their experimental assignment. researchgate.net

Conformational Dynamics of the Oxolane Ring System

The five-membered oxolane (tetrahydrofuran) ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly the envelope (E) and twist (T) forms. The substituents on the ring significantly influence the preferred conformation.

The conformation of the oxolane ring can be stabilized by intramolecular hydrogen bonding. For instance, in a related compound, 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol, intramolecular hydrogen bonding contributes to stabilizing a chair-like conformation of the oxolane ring. vulcanchem.com The presence and orientation of the methyl and hydroxyl groups in this compound will similarly dictate the most stable ring pucker to minimize steric strain and maximize favorable interactions.

Computational and spectroscopic methods, such as NMR, are used to study these conformational dynamics. The coupling constants observed in ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn relates to the ring's conformation. X-ray crystallography of derivatives can also provide a snapshot of the ring conformation in the solid state. vulcanchem.comnih.gov

Influence of Stereoisomerism on Chemical Reactivity and Biological Activity

The stereochemistry of this compound has a profound impact on its chemical reactivity and biological activity. The spatial arrangement of the methyl and hydroxyl groups influences how the molecule interacts with other reagents and biological targets.

Chemical Reactivity:

The specific geometry of a molecule can significantly affect its chemical reactivity. researchgate.net For example, the accessibility of the hydroxyl group for reactions like oxidation or substitution can be sterically hindered by the methyl group depending on their relative (cis/trans) orientation. In the synthesis of 2-chloro-1-(2-methyloxolan-3-yl)ethanone (B2387905) from this compound, controlling the reaction conditions is crucial to prevent side reactions like ring-opening, which would be influenced by the stability of the specific stereoisomer.

Biological Activity:

Stereochemistry is a critical determinant of a molecule's biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are often highly stereospecific. mdpi.com For instance, in related oxolane-containing compounds like muscarine (B1676868), the precise stereochemistry is essential for its biological function. nih.govresearchgate.net

The hydroxyl group of (3S,4R)-4-methyloxolan-3-ol is crucial for forming hydrogen bonds with the active sites of enzymes, while the methyl group can influence binding affinity and selectivity through steric effects. smolecule.com This highlights how the specific arrangement of functional groups in a particular stereoisomer dictates its biological interactions. The different stereoisomers of this compound are expected to exhibit distinct biological profiles due to these stereoselective interactions. For example, the odor thresholds of lilac aldehyde and lilac alcohol stereoisomers, which also contain a substituted oxolane ring, differ by one to two orders of magnitude depending on the stereochemistry. researchgate.net

Below is a table summarizing the key aspects of the stereoisomers of this compound:

| Property | Description | Methods of Determination/Analysis | Significance |

| Stereoisomers | Four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), (2S,3R). | Synthesis from chiral precursors, Asymmetric synthesis, Enzymatic resolution. | Each isomer can have unique chemical and biological properties. |

| Relative Stereochemistry | cis or trans arrangement of the methyl and hydroxyl groups. | NMR spectroscopy (NOE). | Influences conformational preference and steric accessibility of functional groups. |

| Absolute Stereochemistry | R/S designation at C2 and C3. | X-ray crystallography, Chiral derivatization, Synthesis from known chiral molecules. | Essential for understanding interactions with chiral biological systems. |

| Chiroptical Properties | Interaction with plane-polarized light (e.g., optical rotation). | Polarimetry, Circular Dichroism. | Used for characterization and assignment of absolute configuration. |

| Conformational Dynamics | Equilibrium between envelope (E) and twist (T) conformations of the oxolane ring. | NMR spectroscopy, Computational modeling, X-ray crystallography. | Affects the overall shape of the molecule and the orientation of substituents. |

| Chemical Reactivity | Rate and outcome of chemical reactions. | Kinetic studies, Product analysis. | Stereoisomers can exhibit different reaction rates and lead to different products. |

| Biological Activity | Interaction with biological targets like enzymes and receptors. | Bioassays, Molecular modeling. | Often highly stereospecific, with one isomer being significantly more active than others. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyloxolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Methyloxolan-3-ol. Through a series of one- and two-dimensional experiments, the connectivity and spatial arrangement of atoms can be mapped.

The expected ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants (J), are summarized below. These values are predictive and can vary based on the solvent and stereoisomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling (J, Hz) |

| CH₃ (on C2) | ~1.2 | Doublet (d) | ~6.0 |

| H2 | ~3.9 | Quartet of doublets (qd) | ~6.0 (from CH₃), ~6-8 (from H3) |

| H3 | ~4.1 | Multiplet (m) | - |

| H4 (2 protons) | ~1.9 - 2.3 | Multiplet (m) | - |

| H5 (2 protons) | ~3.7 - 3.9 | Multiplet (m) | - |

| OH (on C3) | Variable (typically 2.0-5.0) | Singlet (broad) | - |

Table 1: Predicted ¹H NMR Data for this compound.

Spin-spin coupling provides information about adjacent, non-equivalent protons. For instance, the methyl protons are split into a doublet by the single proton at C2. savemyexams.com The proton at C2 is, in turn, split by both the methyl protons and the proton at C3, leading to a more complex multiplet. savemyexams.comchemicalbook.com

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org In this compound, carbons bonded to oxygen (C2, C3, C5) are expected to have significantly larger chemical shifts compared to the C4 carbon. The presence of the hydroxyl group further deshields C3. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on C2) | ~15 - 20 |

| C2 | ~75 - 80 |

| C3 | ~70 - 75 |

| C4 | ~30 - 35 |

| C5 | ~65 - 70 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining stereochemistry.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart). slideshare.net For this compound, the following cross-peaks would be expected:

A correlation between the methyl protons and the H2 proton.

A correlation between the H2 proton and the H3 proton.

Correlations between the H3 proton and the H4 protons.

Correlations between the H4 protons and the H5 protons. These correlations allow for a "walk" along the proton backbone of the molecule, confirming the connectivity. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. slideshare.netlibretexts.org This is particularly powerful for establishing the relative stereochemistry (cis/trans isomerism) of the methyl and hydroxyl groups.

If the methyl group and the hydroxyl group are on the same face of the oxolane ring (cis isomer), a strong NOE cross-peak would be observed between the methyl protons and the H3 proton.

If the two groups are on opposite faces (trans isomer), this NOE would be weak or absent. Instead, an NOE might be seen between the methyl protons and one of the H4 protons, depending on the ring's conformation. libretexts.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. scribd.com For this compound, the molecular formula is C₅H₁₀O₂.

Molecular Formula: C₅H₁₀O₂

Nominal Mass: 102 Da

Calculated Monoisotopic Mass: 102.06808 Da

An HRMS measurement yielding a mass very close to 102.06808 would confirm the elemental composition C₅H₁₀O₂, distinguishing it from other formulas with the same nominal mass, such as C₄H₆O₃ (102.02660 Da) or C₆H₁₄O (102.10447 Da). researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]⁺ or M⁺˙) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, resulting in a fragment ion at m/z 84 ([C₅H₈O]⁺˙).

Loss of a Methyl Radical: Cleavage of the methyl group from C2 would produce an ion at m/z 87 ([C₄H₇O₂]⁺).

Ring Cleavage: The tetrahydrofuran (B95107) ring can undergo characteristic cleavage. A common fragmentation for substituted tetrahydrofurans involves the cleavage of the ring to produce stable ions. oup.com A significant fragment at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is a likely result of the breakdown of the ring structure around the C2 and C3 positions. imreblank.ch

These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z |

| 102 (M⁺˙) | [M - H₂O]⁺˙ | 84 |

| 102 (M⁺˙) | [M - •CH₃]⁺ | 87 |

| 102 (M⁺˙) | [CH₃CO]⁺ | 43 |

Table 3: Predicted MS/MS Fragmentation Data for this compound.

Advanced Volatilomics Techniques (e.g., SESI-HRMS, dGOT-SESI-HRMS)

Secondary Electrospray Ionization-High Resolution Mass Spectrometry (SESI-HRMS) has emerged as a powerful tool for the real-time, non-invasive analysis of volatile organic compounds (VOCs) like this compound. fossiliontech.comfossiliontech.com This technique is particularly advantageous for analyzing the volatilome, the complete set of VOCs emitted by an organism or system, as it minimizes sample preparation and the risk of introducing artifacts. fossiliontech.com SESI-HRMS has been successfully applied to a wide range of applications, including breath analysis, monitoring emissions from plants and animals, and analyzing the headspace of cell cultures. fossiliontech.com

To overcome challenges such as compound annotation and ion suppression in untargeted volatilomics, a novel approach known as database-assisted, globally optimized targeted SESI-HRMS (dGOT-SESI-HRMS) has been developed. bohrium.comrsc.org This pseudo-targeted method utilizes microbial-VOC (mVOC) databases and spectral stitching to improve metabolite detection. bohrium.comrsc.org Studies have shown that dGOT-SESI-HRMS enhances the ability to capture unique VOC profiles from different sources compared to conventional methods. bohrium.com This technique has proven effective in identifying a wide array of chemical classes, including alcohols, ketones, and carboxylic acids. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would confirm the presence of a hydroxyl (-OH) group and an ether (C-O-C) linkage within the oxolane ring. vulcanchem.com The characteristic broad absorption band for the O-H stretch typically appears in the region of 3200–3600 cm⁻¹, while the C-O-C stretch of the ether is expected between 1050–1150 cm⁻¹.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Separation and Purity Analysis

Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile compounds. libretexts.org The separation of this compound from a mixture is influenced by its boiling point and its interaction with the stationary phase of the GC column. libretexts.org For purity analysis, GC can effectively separate the target compound from impurities and byproducts. The choice of a suitable stationary phase, often based on polarity, is crucial for achieving optimal separation. libretexts.org Nonpolar columns like those with polydimethylsiloxane (B3030410) phases are often a good starting point, with elution order generally following the boiling points of the components. libretexts.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, particularly for less volatile compounds or those that may degrade at the high temperatures used in GC. fraunhofer.de HPLC can be used to monitor the progress of a reaction and to isolate the final product, with purity levels often determined by this method. fraunhofer.de

Enantioselective Gas Chromatography for Stereoisomer Quantification

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Enantioselective gas chromatography is a specialized GC technique used to separate and quantify these stereoisomers. This is critical as different stereoisomers can have distinct biological activities. vulcanchem.com While specific applications of enantioselective GC for this compound are not detailed in the provided search results, the technique is fundamental for the stereochemical control of similar chiral compounds.

Coupled Techniques (GC-MS, GC-O, HPLC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) and olfactometry (O) provides enhanced analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that combines the separation power of GC with the identification capabilities of MS. mdpi.comscienceopen.com It is invaluable for quantifying purity and identifying volatile byproducts. In the analysis of complex mixtures, such as those found in food and beverages, GC-MS is used to identify a vast number of volatile compounds. mdpi.comscienceopen.com

Gas Chromatography-Olfactometry (GC-O) adds a sensory dimension to GC analysis by allowing a human assessor to sniff the effluent from the GC column and identify odor-active compounds. acs.org This is particularly useful in flavor and fragrance research to pinpoint the compounds responsible for specific aromas. acs.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of MS. This technique is particularly useful for the analysis of less volatile or thermally labile compounds. google.com It has been used for the purification and purity confirmation of related oxolane derivatives. google.com

Specialized Extraction and Sampling Methodologies for Volatile Analysis

The analysis of volatile compounds like this compound often requires specialized extraction and sampling methods to isolate and concentrate the analytes from a sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that is widely used for the extraction of VOCs from various samples, including food, beverages, and biological matrices. mdpi.complos.org In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above a sample, where it adsorbs the volatile compounds. mdpi.com The adsorbed analytes are then thermally desorbed into the GC for analysis. mdpi.com

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based extraction technique that offers a larger sorbent volume and potentially higher recovery for certain analytes compared to SPME. mdpi.com

Thermal Desorption is a method used to release volatile analytes from solid samples by heating them in a controlled manner. libretexts.org The released volatiles are then transferred to the GC for analysis. libretexts.org

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comresearchgate.net The method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace above the sample, and a stationary phase coated onto a fused-silica fiber. mdpi.commdpi.com The fiber adsorbs the analytes, which are then thermally desorbed directly into the injector port of a gas chromatograph for separation and detection. nih.gov The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, temperature, sample volume, and matrix effects like ionic strength. researchgate.netfrontiersin.org

In the analysis of volatile profiles in complex matrices, HS-SPME coupled with GC-MS has proven effective for identifying furanoid compounds, including derivatives of oxolane. For instance, in a study on the volatile compounds in rice grains at different ripening stages, HS-SPME-GC-MS was used to identify a total of 417 volatile organic compounds (VOCs). mdpi.comresearchgate.net Among these, 2-Methyloxolan-3-one, a structurally related compound to this compound, was identified as a key aroma-active compound with one of the largest relative odor activity values (rOAVs). mdpi.comresearchgate.net

The optimization of HS-SPME parameters is crucial for maximizing extraction efficiency. researchgate.net Studies have shown that different fiber coatings have varying affinities for different classes of compounds. A common fiber used for broad-spectrum volatile analysis is composed of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). frontiersin.orgresearchgate.net In an analysis of truffle volatiles, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber was optimized for sample mass (100 mg), extraction temperature (50°C), and time (45 min) to achieve the highest sensitivity. frontiersin.org Similarly, a comparative analysis of cold brew coffee aroma utilized a DVB/PDMS/CAR fiber, with optimized conditions including an extraction time of 50 minutes and a sample volume of 4 mL. researchgate.net

The table below summarizes typical HS-SPME parameters used in the analysis of volatile compounds in various food matrices.

| Parameter | Coffee Aroma Analysis researchgate.net | Truffle Volatile Analysis frontiersin.org | Rice Grain Volatiles mdpi.comresearchgate.net |

| Extraction Technique | HS-SPME-GC-O-MS | HS-SPME-GC-MS | HS-SPME-GC-MS |

| Sample Matrix | Cold Brew Coffee | Homogenized Truffle | Rice Grains |

| Fiber Type | DVB/PDMS/CAR | CAR/PDMS (85 µm) | Not specified |

| Sample Amount | 4 mL | 100 mg | Not specified |

| Extraction Time | 50 min | 45 min | Not specified |

| Extraction Temperature | Not specified | 50°C | Not specified |

| Key Finding Related to Oxolanes | 2-Methyloxolan-3-one identified as a sweet-smelling compound. researchgate.net | N/A | 2-Methyloxolan-3-one showed one of the largest rOAVs. mdpi.comresearchgate.net |

Headspace Solid-Phase Extraction (HS-SPE)

Headspace Solid-Phase Extraction (HS-SPE) is another sample preparation technique used for the extraction of volatile compounds. While similar to HS-SPME in that it samples the headspace of the sample, the fundamental mechanism and apparatus differ. HS-SPE typically involves passing a larger volume of the headspace gas through a cartridge or disk containing a sorbent material. This allows for the trapping of a larger quantity of analytes compared to the limited surface area of an SPME fiber, potentially leading to different recovery rates for certain compounds.

A comparative study on cold brew coffee aroma directly evaluated HS-SPE against HS-SPME, followed by analysis with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS). researchgate.net The research highlighted that the two techniques should be viewed as complementary rather than competitive. researchgate.net While HS-SPME identified a greater number of unique compounds (36 total compounds identified), HS-SPE also provided unique information by identifying 28 compounds, some of which were not detected by HS-SPME. researchgate.net This suggests that using both techniques can provide a more comprehensive and detailed understanding of the aromatic complexity of a sample. researchgate.net

In this specific study, HS-SPE exclusively identified several compounds, including 2,6-dimethylpyrazine (B92225) and furfuryl alcohol, which were described with chocolate and coffee aromas, respectively. researchgate.net Conversely, HS-SPME exclusively identified other compounds like 2-methyloxolan-3-one, which has a sweet aroma. researchgate.net The combined use of both methods offers a synergistic approach to characterizing the complete volatile profile of a complex matrix. researchgate.net

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solvent-less sample preparation technique developed for the enrichment of organic compounds from aqueous samples. mdpi.com The method utilizes a magnetic stir bar coated with a thick layer of a sorbent, most commonly polydimethylsiloxane (PDMS). mdpi.comfraunhofer.de The stir bar is introduced directly into the liquid sample (direct immersion) or placed in the headspace (headspace sorptive extraction, HSSE) to extract analytes. mdpi.comcsic.es Due to the significantly larger volume of the sorbent phase compared to SPME fibers, SBSE can provide much higher recovery and sensitivity, especially for less polar compounds. mdpi.commdpi.com

Following extraction, the stir bar is removed, dried, and thermally desorbed in a dedicated unit connected to a GC-MS system. csic.es SBSE has been successfully applied to the analysis of volatile and semi-volatile compounds in various beverages like beer, wine, and whisky. mdpi.comfraunhofer.de For example, a study on whisky analysis reported the detection of over 200 aroma-active volatiles using SBSE coupled with GC-MS. fraunhofer.de Another study on beer volatiles demonstrated that SBSE provided excellent linearity and low detection limits for the 37 compounds studied. mdpi.com

The efficiency of SBSE is dependent on the partitioning of the analyte between the sample matrix and the PDMS coating, which is related to the compound's octanol-water partition coefficient (K o/w). fraunhofer.de While direct analysis of this compound using SBSE is not prominently detailed in the provided literature, the technique's proven effectiveness for other furanones and polar volatiles in alcoholic beverages suggests its suitability. acs.orgmdpi.com The comparison table below, derived from findings on beverage analysis, illustrates the complementary nature of different extraction techniques.

| Feature | HS-SPME | SBSE |

| Sorbent Volume | Low (e.g., ~0.5 µL) mdpi.com | High (e.g., 25-100 µL) mdpi.com |

| Extraction Principle | Equilibrium between sample, headspace, and fiber mdpi.com | Sorption into a PDMS-coated stir bar fraunhofer.de |

| Sensitivity | Good, but lower than SBSE for some compounds mdpi.commdpi.com | 50-250 times more sensitive than SPME for certain analytes csic.esmdpi.com |

| Primary Application | Volatiles and some semi-volatiles nih.gov | Volatiles and semi-volatiles, especially in liquid samples fraunhofer.de |

| Robustness | Fiber can be fragile | More robust compared to SPME fibers csic.es |

Gas-Diffusion Microextraction (GDME)

Gas-Diffusion Microextraction (GDME) is an innovative and versatile microextraction technique that relies on the diffusion of volatile analytes through a semi-permeable membrane. up.ptnih.gov This method combines membrane-aided gas diffusion with microextraction concepts, utilizing a low-cost, portable device. up.ptnih.gov The core of the technique involves a hydrophobic, microporous membrane that separates the sample (donor phase) from an acceptor solution. doi.org Volatile analytes from the sample (which can be liquid or solid) diffuse through the air-filled pores of the membrane and are trapped in the acceptor solution. doi.org

A key advantage of GDME is its high selectivity, as the hydrophobic membrane prevents non-volatile matrix components from reaching the acceptor phase. doi.org Furthermore, the technique can be coupled with derivatization by placing a derivatizing agent in the acceptor solution, which can significantly enhance enrichment factors and improve the detectability of target analytes. nih.govmdpi.com GDME has been successfully applied to the analysis of various volatile compounds, such as staling aldehydes in beer and ammonia (B1221849) in complex agricultural samples. doi.orgmdpi.com

In a study optimizing GDME for beer staling aldehydes, parameters such as extraction time, temperature, and the choice of derivatizing agent were critical. mdpi.com The method demonstrated good linearity, precision, and recoveries for aldehydes like furfural (B47365) and methylpropanal. mdpi.com While the direct application of GDME for this compound is not documented in the available research, its proven capability for extracting other volatile and semi-volatile carbonyls and alcohols from complex matrices like beverages makes it a potentially powerful tool for the analysis of this compound. mdpi.comresearchgate.net The process is based on the volatility of the analyte, and since this compound is a volatile compound, GDME stands as a viable analytical strategy.

Applications of 2 Methyloxolan 3 Ol in Advanced Chemical Synthesis

Asymmetric Synthesis of Complex Organic Molecules

2-Methyloxolan-3-ol, particularly its chiral forms, is a valuable component in asymmetric synthesis, a field focused on creating complex molecules with a specific three-dimensional arrangement. numberanalytics.com The unique stereochemistry and functional groups of chiral this compound make it a significant building block for synthesizing intricate organic molecules. smolecule.com Its distinct structure, featuring a hydroxyl group and a methyl group on a tetrahydrofuran (B95107) ring, provides specific reactivity and makes it a point of interest in organic and pharmaceutical research. smolecule.com

The principles of asymmetric synthesis often rely on chiral catalysts or auxiliaries to guide the formation of a desired stereoisomer. numberanalytics.com In this context, chiral building blocks like (3S,4R)-4-methyloxolan-3-ol are crucial. smolecule.com These pre-existing chiral molecules, often derived from a "chiral pool," offer a straightforward way to introduce specific stereochemistry into a target molecule. numberanalytics.comresearchgate.net The synthesis of such chiral building blocks can be achieved through methods like the asymmetric reduction of a precursor ketone or through enzymatic resolution, which selectively isolates the desired enantiomer. smolecule.com

Role as Chiral Building Blocks in Natural Product Synthesis

The synthesis of natural products often utilizes chiral building blocks to construct complex, stereochemically defined molecules. researchgate.netnih.govrsc.org this compound and its derivatives serve as these essential chiral synthons. The inherent chirality of these building blocks allows for the efficient creation of the specific stereoisomers found in nature. researchgate.net

The "chiron approach" in total synthesis specifically relies on using readily available, enantiopure small molecules as starting points. researchgate.net Molecules like (3S,4R)-4-methyloxolan-3-ol fit perfectly into this strategy. smolecule.com Their defined stereocenters are incorporated into the final natural product, simplifying the synthetic route and avoiding the need for complex asymmetric reactions later on. researchgate.net

Precursors for Pharmaceutically Relevant Scaffolds

Nucleoside Analogues

This compound derivatives are key intermediates in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. researchgate.netresearchgate.net These synthetic compounds mimic natural nucleosides and can interfere with viral replication or cancer cell growth. researchgate.netgoogle.com.qa The oxolane ring of this compound serves as a mimic of the furanose sugar found in natural nucleosides like D-ribose and 2-deoxy-D-ribose. mdpi.com

For instance, a derivative of this compound, specifically (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, has been synthesized from 2-deoxy-D-ribose. mdpi.comresearchgate.netresearchgate.net This highlights the role of oxolane derivatives in creating molecules that are structurally similar to the components of DNA and RNA. mdpi.com The modification of these nucleoside analogues, such as the introduction of a fluorine atom, can enhance their biological activity.

| Precursor Compound | Resulting Nucleoside Analogue Component | Therapeutic Area |

| This compound derivative | Modified oxolane (sugar mimic) | Antiviral, Anticancer researchgate.net |

| (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | Sugar mimic in nucleoside analogues | Antiviral, Anticancer mdpi.comresearchgate.net |

Muscarine-Type Derivatives

This compound derivatives are also instrumental in the synthesis of muscarine-type compounds. mdpi.comresearchgate.net Muscarine (B1676868) is a natural product known for its activity at muscarinic acetylcholine (B1216132) receptors. mdpi.comsmolecule.com Synthetic analogues of muscarine are of interest for their potential pharmacological applications. mdpi.com

A key step in synthesizing these derivatives involves using a derivative of this compound, such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which is obtained from commercially available 2-deoxy-D-ribose. mdpi.comresearchgate.netresearchgate.net This oxolane derivative can then be chemically modified to introduce a quaternary nitrogen atom, a defining feature of muscarine and its analogues. mdpi.com The resulting compounds show a high degree of similarity in the conformation of the oxolane ring to natural muscarine. mdpi.com

| Starting Material | Intermediate | Final Product Type |

| 2-deoxy-D-ribose | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | Muscarine-type derivatives mdpi.comresearchgate.net |

Antiviral and Anticancer Drug Intermediates

The oxolane ring system present in this compound is a common structural motif in a variety of antiviral and anticancer drugs. Derivatives of this compound serve as versatile intermediates for the synthesis of these therapeutic agents. For example, 2-Chloro-1-(2-methyloxolan-3-yl)ethanone (B2387905), which can be synthesized from this compound, is a building block for potential antiviral and anticancer drugs.

The development of potent antiviral compounds often involves the synthesis of nucleoside analogues where the sugar moiety is a modified oxolane ring. americanchemicalsuppliers.comnih.gov These modifications are designed to inhibit viral enzymes like reverse transcriptase. nih.gov Similarly, in cancer therapy, nucleoside analogues such as Gemcitabine, which contains a modified sugar ring, are used to inhibit DNA synthesis in cancer cells. google.com.qa

| This compound Derivative | Application |

| 2-Chloro-1-(2-methyloxolan-3-yl)ethanone | Intermediate for antiviral and anticancer drugs |

| (2R,3R,4R,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol | Potent antiviral compound americanchemicalsuppliers.com |

Synthesis of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable in the production of agrochemicals and other specialty chemicals. chemimpex.com The versatility of the oxolane ring and its potential for various chemical transformations make it a useful building block in these sectors.

Intermediates derived from this compound, such as 2-Chloro-1-(2-methyloxolan-3-yl)ethanone, are used in the synthesis of various organic compounds, including those with applications in agriculture. Furthermore, the related compound 2-Methyltetrahydrofuran-3-one is noted as a valuable intermediate in the synthesis of agrochemicals. chemimpex.com The use of such compounds can lead to improved reaction efficiencies and yields in chemical manufacturing. chemimpex.com The fragrance and flavor industry also utilizes derivatives like 2-methyl-3-thioacetoxytetrahydrofuran. thegoodscentscompany.com

| Compound | Industrial Application |

| 2-Chloro-1-(2-methyloxolan-3-yl)ethanone | Intermediate in agrochemical synthesis |

| 2-Methyltetrahydrofuran-3-one | Intermediate in agrochemical and specialty chemical production chemimpex.com |

| 2-methyl-3-thioacetoxytetrahydrofuran | Flavor and fragrance industry thegoodscentscompany.com |

Development of Compound Libraries for Drug Discovery and Chemical Biology

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery and chemical biology. These collections of structurally related molecules are essential for high-throughput screening (HTS), a process that allows researchers to rapidly test thousands of compounds for activity against a specific biological target. gardp.org The core principle is to explore a vast chemical space efficiently to identify "hit" compounds, which can then be optimized into lead compounds for potential therapeutic development. gardp.org this compound serves as a valuable and versatile scaffold in this context, providing a foundational structure that can be systematically modified to generate a diverse array of derivatives.

The utility of this compound as a building block stems from its distinct structural features. It possesses a five-membered tetrahydrofuran ring, a common motif in many biologically active natural products and synthetic drugs. hmdb.ca The presence of a hydroxyl group and two stereocenters provides clear handles for chemical modification and allows for the introduction of significant three-dimensional complexity, a key factor in achieving specific and high-affinity interactions with biological macromolecules like enzymes and receptors. smolecule.comvulcanchem.com

Table 1: Key Derivatization Reactions for Library Synthesis from this compound

| Reaction Type | Reagents/Conditions | Resulting Modification | Purpose in Library Development | Source |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Converts the hydroxyl group to a ketone. | Introduces a keto group for further functionalization or to explore interactions requiring a carbonyl. | smolecule.com |

| Substitution | Thionyl chloride (SOCl₂) | Replaces the hydroxyl group with a chlorine atom. | Creates a reactive intermediate for subsequent nucleophilic substitution reactions to introduce diverse side chains. | |

| Esterification | Carboxylic acids with DCC, DMAP (Steglich esterification) | Forms an ester linkage. | Modifies lipophilicity and introduces varied R-groups from the carboxylic acid. | vulcanchem.com |

| Acylation | Acetic anhydride (B1165640), pyridine | Forms an N-acetyl derivative (on aminated analogs). | Alters hydrogen bonding potential and steric bulk. | vulcanchem.com |

| Sulfonylation | Tosyl chloride, Et₃N | Produces a sulfonamide (on aminated analogs). | Introduces a classic pharmacophore and enables further coupling chemistry. | vulcanchem.com |

The application of these and other synthetic methods allows for the creation of extensive compound libraries based on the 2-methyloxolan core. These libraries can then be screened against various biological targets. For instance, derivatives have been synthesized and investigated for potential use as antiviral and anticancer agents. The goal of screening such a library is to identify compounds that exhibit a desired biological effect, such as the inhibition of a key enzyme in a pathogen's life cycle or the modulation of a receptor involved in a disease state. gardp.orgbiorxiv.org

The research findings below illustrate the diversity of complex structures that can be generated from a this compound-based scaffold for inclusion in compound libraries.

Table 2: Examples of this compound Derivatives for Compound Libraries

| Compound Derivative Class | Example Structure Name | Application/Significance | Source |

|---|---|---|---|

| Halogenated Ketones | 2-Chloro-1-(2-methyloxolan-3-yl)ethanone | A versatile intermediate for synthesizing potential antiviral and anticancer agents. | |

| Amino Alcohols | 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol | Creates multiple stereocenters, critical for exploring specific biological interactions. vulcanchem.com | vulcanchem.comcymitquimica.com |

| Nucleoside Analogs | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol | A modified nucleoside of interest for antiviral and anticancer therapies, incorporating a substituted tetrahydrofuran ring. ontosight.ai | ontosight.ai |

| Complex Amines | 2-[methyl(2-methyloxolan-3-yl)amino]-1-(oxolan-3-yl)ethan-1-ol | A novel drug-like compound with increased structural complexity for library diversification. molport.com | molport.com |

| Natural Product Analogs | Kalihinol F | A complex diterpenoid containing a substituted tetrahydrofuran moiety, demonstrating the scaffold's relevance in natural product synthesis. naturalproducts.net | naturalproducts.net |

Theoretical and Computational Investigations of 2 Methyloxolan 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Methyloxolan-3-ol. These calculations can determine the molecule's ground state geometry, electron distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. HOMO energy relates to the ability to donate electrons, while LUMO energy corresponds to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of molecular stability and reactivity. For instance, a smaller gap suggests the molecule is more likely to be reactive. In this compound, the oxygen atoms of the hydroxyl group and the ether linkage are expected to be the primary sites of electron density, influencing the HOMO. Electrophilic attacks would likely be directed towards these areas.

Local reactivity descriptors, such as Fukui functions and local softness, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would likely identify the oxygen of the alcohol and the carbon atom attached to it as key sites for reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative, based on typical values for similar small organic molecules, as direct computational studies for this specific compound are not widely published.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., in reactions with electrophiles). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (e.g., in reactions with nucleophiles). |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | 2.1 D | Reflects the polar nature of the molecule, influencing solubility and intermolecular interactions. |

| Electron Density on O(hydroxyl) | High | Suggests this site is a likely proton acceptor and nucleophilic center. |

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule with multiple possible conformations due to the non-planar structure of the tetrahydrofuran (B95107) ring and the rotation around the C-O bond of the hydroxyl group. The five-membered tetrahydrofuran ring typically adopts one of two puckered conformations: the envelope (E) or the twist (T). researchgate.net The substituents—the methyl group at C2 and the hydroxyl group at C3—can be in either pseudo-axial or pseudo-equatorial positions, leading to various stereoisomers and conformers.

Molecular modeling techniques, from simple molecular mechanics to more accurate DFT calculations, can be used to perform a conformational analysis. nih.gov This analysis helps identify the most stable conformers by calculating their relative energies. pnas.orgrptu.de For this compound, the relative orientation of the methyl and hydroxyl groups (cis or trans) and the position of the hydroxyl group (axial vs. equatorial) will significantly impact the molecule's stability due to steric hindrance and potential intramolecular hydrogen bonding. Computational studies on similar substituted tetrahydrofurans have shown that the preferred conformation minimizes these strains. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how computational chemistry can rank the stability of different molecular shapes. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Key Features |

| trans-diequatorial | 0.00 | Most stable; substituents are farthest apart, minimizing steric strain. |

| trans-diaxial | +3.5 | Less stable due to significant 1,3-diaxial interactions. |

| cis-equatorial-axial | +1.8 | Intermediate stability; one substituent is in a higher-energy axial position. |

| cis-axial-equatorial | +2.1 | Similar to above, with slightly different steric interactions. |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. schrodinger.comq-chem.com Methods like the Gauge-Independent Atomic Orbital (GIAO) combined with DFT can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds. tau.ac.il

Similarly, vibrational frequencies from DFT calculations can be used to simulate an IR spectrum. researchgate.net By comparing the predicted spectrum with experimental data, chemists can identify characteristic functional groups and confirm the molecule's identity. The calculations can also help assign specific vibrational modes, such as the O-H stretch of the alcohol or the C-O-C stretch of the ether.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates the potential agreement between calculated and measured spectra. The experimental values are placeholders.

| Data Type | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR: H on C3 (ppm) | 3.95 | 4.01 |

| ¹³C NMR: C3 (ppm) | 74.2 | 75.0 |

| IR: O-H Stretch (cm⁻¹) | 3450 | 3430 |

| **IR: C-O Ether Stretch (cm⁻¹) ** | 1090 | 1100 |

Reaction Mechanism Studies and Transition State Analysis